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Compound of Interest

Compound Name: Quinic acid-13C3

Cat. No.: B12413527 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Quinic acid-
13C3 in Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers,

scientists, and drug development professionals interested in utilizing isotopically labeled quinic

acid for metabolic tracer studies, pathway elucidation, and drug interaction analysis.

Introduction
Quinic acid is a naturally occurring carbocyclic acid found in many plants and is a key

intermediate in the shikimate pathway, which is responsible for the biosynthesis of aromatic

amino acids. The use of isotopically labeled quinic acid, specifically with carbon-13 (¹³C), offers

a powerful tool for tracing its metabolic fate and understanding its role in various biological

processes. NMR spectroscopy is an essential technique for these studies, as it can distinguish

between the labeled and unlabeled positions within a molecule, providing detailed structural

and quantitative information.[1][2][3][4] This document focuses on the application of Quinic
acid-13C3, a quinic acid molecule with three ¹³C-labeled carbon atoms, in metabolic research

and drug discovery.
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The primary application of Quinic acid-13C3 is as a metabolic tracer.[5][6] By introducing this

labeled compound into a biological system (e.g., cell culture, whole organism), researchers can

track the incorporation of the ¹³C atoms into downstream metabolites. This allows for the

elucidation of metabolic pathways and the quantification of metabolic fluxes.

Key Applications Include:

Shikimate Pathway Analysis: Tracing the conversion of quinic acid into chorismic acid and

subsequently into aromatic amino acids (phenylalanine, tyrosine, and tryptophan).

Microbial Metabolism Studies: Investigating the utilization of quinic acid as a carbon source

by various microorganisms.

Drug Metabolism and Pharmacokinetics: Studying the metabolic fate of quinic acid-based

drugs or drug candidates.

Herbicide and Antibiotic Development: As the shikimate pathway is absent in animals, it is a

key target for the development of herbicides and antibiotics. Quinic acid-13C3 can be used

to study the mechanism of action of inhibitors of this pathway.

Data Presentation
Predicted ¹³C NMR Chemical Shifts for Quinic Acid-13C3
The following table summarizes the predicted ¹³C NMR chemical shifts for a hypothetically

labeled Quinic acid-13C3, specifically [1,2,6-¹³C₃]-Quinic acid, in D₂O. The predictions are

based on the reported chemical shifts for unlabeled quinic acid.[3][7] The labeled positions will

exhibit significantly enhanced signals in the ¹³C NMR spectrum.
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Carbon Atom Predicted ¹³C Chemical Shift (ppm) in D₂O

C-1 78.49

C-2 43.07

C-3 69.21

C-4 77.68

C-5 72.87

C-6 39.61

COOH 180.61

Note: The bolded values indicate the ¹³C-labeled positions. The exact chemical shifts may vary

slightly depending on the experimental conditions.

¹H NMR Spectral Data for Quinic Acid
The following table presents the ¹H NMR spectral data for unlabeled quinic acid in CD₃OD,

which can be used as a reference for assigning proton signals in studies involving Quinic acid-
13C3.[8] The presence of ¹³C labels will result in ¹H-¹³C coupling, leading to splitting of the

proton signals attached to or adjacent to the labeled carbons.

Proton
Chemical Shift (δ)
in ppm

Multiplicity
Coupling Constant
(J) in Hz

H-2ax 2.05 dd 13.5, 9.5

H-2eq 1.95 dd 13.5, 4.0

H-3 3.55 m

H-4 4.15 m

H-5 3.90 m

H-6ax 2.20 dd 14.0, 10.0

H-6eq 2.10 dd 14.0, 4.5
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Experimental Protocols
Protocol 1: Metabolic Tracer Study in E. coli
This protocol outlines a general procedure for a metabolic tracer study using [1,2,6-¹³C₃]-Quinic

acid to investigate the shikimate pathway in Escherichia coli.

1. Materials:

E. coli strain (e.g., K-12)
M9 minimal media
[1,2,6-¹³C₃]-Quinic acid
Glucose (unlabeled)
NMR tubes
Deuterium oxide (D₂O)
NMR Spectrometer (≥400 MHz)

2. Cell Culture and Labeling: a. Prepare M9 minimal media with 0.4% glucose as the primary

carbon source. b. Inoculate the media with an overnight culture of E. coli and grow to mid-log

phase (OD₆₀₀ ≈ 0.6). c. Pellet the cells by centrifugation and wash twice with M9 minimal media

lacking a carbon source. d. Resuspend the cells in M9 minimal media containing a limiting

amount of glucose (e.g., 0.05%) and 0.2% [1,2,6-¹³C₃]-Quinic acid. e. Incubate the culture for a

defined period (e.g., 2, 4, 6 hours) to allow for the uptake and metabolism of the labeled quinic

acid.

3. Metabolite Extraction: a. Harvest the cells by centrifugation at 4°C. b. Quench metabolism by

rapidly resuspending the cell pellet in a cold extraction solvent (e.g., 80% methanol). c. Lyse

the cells using sonication or bead beating. d. Centrifuge to remove cell debris and collect the

supernatant containing the metabolites. e. Dry the supernatant under a stream of nitrogen or by

lyophilization.

4. NMR Sample Preparation and Analysis: a. Reconstitute the dried metabolite extract in a

known volume of D₂O containing a known concentration of an internal standard (e.g., DSS or

TSP). b. Transfer the sample to an NMR tube. c. Acquire ¹H and ¹³C NMR spectra. 2D NMR

experiments such as HSQC and HMBC can be used for unambiguous assignment of signals.

[3] d. Analyze the spectra to identify and quantify the ¹³C-labeled metabolites derived from

[1,2,6-¹³C₃]-Quinic acid.
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Caption: Workflow for a metabolic tracer study using Quinic acid-13C3.
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Caption: Simplified Shikimate Pathway showing the flow of ¹³C labels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: Quinic Acid-13C3 in
NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12413527#nmr-spectroscopy-applications-of-quinic-
acid-13c3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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